Product packaging for 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole(Cat. No.:)

5-(1-Chloroethyl)-2-methylbenzo[d]thiazole

Cat. No.: B13964476
M. Wt: 211.71 g/mol
InChI Key: RFDFESPBPATZLF-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-2-methylbenzo[d]thiazole is a chemical compound with the molecular formula C₁₀H₁₀ClNS and a molar mass of 211.71 g/mol. This benzothiazole derivative is provided as a high-purity material for research and development purposes. It is structurally characterized by a benzo[d]thiazole core, which is a privileged scaffold in medicinal chemistry and materials science. The specific substitution pattern, featuring a 2-methyl group and a 1-chloroethyl chain at the 5-position, makes it a valuable and versatile synthetic intermediate. Researchers can utilize this compound in various applications, including organic synthesis, where it may serve as a building block for more complex molecules, and in pharmaceutical research for the exploration of new biological entities. The 1-chloroethyl group is a reactive handle that can undergo further functionalization, such as nucleophilic substitution or elimination reactions, to create diverse chemical libraries. As with many specialized organochlorine compounds, proper handling procedures should be observed. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use. Note: The specific properties, applications, and hazard information for this exact compound could not be verified in the current search. It is strongly recommended to consult relevant safety data sheets (SDS) and scientific literature before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNS B13964476 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

5-(1-chloroethyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-6(11)8-3-4-10-9(5-8)12-7(2)13-10/h3-6H,1-2H3

InChI Key

RFDFESPBPATZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(C)Cl

Origin of Product

United States

Benzo D Thiazole Scaffolds: Significance and Research Context

The benzo[d]thiazole ring system, which forms the core of the title compound, is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govderpharmachemica.com This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique chemical properties and versatile biological activities. tandfonline.comcrimsonpublishers.com Benzothiazole (B30560) derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govresearchgate.netepa.gov

The prevalence of the benzothiazole motif in numerous biologically active compounds has established it as a "privileged scaffold." derpharmachemica.com This term signifies its consistent appearance in molecules that show high affinity for various biological targets. Researchers are continuously exploring new synthetic methods and modifications of this core structure to develop novel therapeutic agents. mdpi.comnih.gov The study of structure-activity relationships has shown that substituents at various positions on the benzothiazole ring can dramatically alter its biological profile, making it a fertile ground for drug discovery. derpharmachemica.com

The Unique Structural Features of 5 1 Chloroethyl 2 Methylbenzo D Thiazole

5-(1-Chloroethyl)-2-methylbenzo[d]thiazole possesses a distinct combination of structural elements that contribute to its chemical reactivity and potential utility.

The Benzo[d]thiazole Core: This fused aromatic system provides a stable, planar backbone. Its electron-rich nature influences the reactivity of its substituents.

The 2-Methyl Group: The methyl group at the C-2 position is a common feature in many biologically active benzothiazoles. nih.gov It can influence the molecule's steric and electronic properties, potentially affecting how it interacts with biological targets.

The 5-(1-Chloroethyl) Group: This is the most reactive feature of the molecule. The chlorine atom, attached to a secondary carbon adjacent to the aromatic ring, is a good leaving group. This makes the benzylic carbon an electrophilic center, susceptible to nucleophilic substitution reactions. This "handle" allows for the straightforward introduction of a wide variety of other functional groups, making the compound a valuable synthetic intermediate.

PropertyData
Molecular Formula C10H10ClNS
Molecular Weight 211.71 g/mol
Structure A 2-methyl substituted benzo[d]thiazole ring with a 1-chloroethyl group at the 5-position.
Key Functional Groups Benzo[d]thiazole, Alkyl Halide (secondary chloro)

Overview of Current Research Trajectories Involving Organochlorine Heterocycles

Organochlorine compounds, particularly those integrated into heterocyclic systems, are pivotal in modern organic synthesis. researchgate.net While historically known for their use as pesticides and their environmental persistence, contemporary research focuses on their role as versatile building blocks. nih.govcopernicus.org The carbon-chlorine bond is a key functional group that can participate in a vast array of chemical transformations.

Current research trajectories include:

Cross-Coupling Reactions: Organochlorine heterocycles are frequently used as substrates in palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors.

Nucleophilic Substitution: The chloroethyl group, as seen in the title compound, is primed for S_N1 or S_N2 type reactions. This allows for the introduction of nucleophiles containing oxygen, nitrogen, sulfur, or carbon, thereby facilitating the synthesis of diverse derivatives such as alcohols, ethers, amines, and thioethers.

Precursors for Organometallic Reagents: Although less common for chlorides compared to bromides or iodides, they can be converted into organometallic reagents (e.g., Grignard or organolithium reagents) under specific conditions, which can then be used in a variety of synthetic applications.

The strategic placement of a chlorine atom on a heterocyclic scaffold provides a gateway for late-stage functionalization, a highly desirable strategy in medicinal chemistry for rapidly generating libraries of related compounds for biological screening. mdpi.com

Rationale for Comprehensive Academic Inquiry into 5 1 Chloroethyl 2 Methylbenzo D Thiazole

Historical Perspectives on Benzo[d]thiazole Synthesis Relevant to the Compound

The history of benzothiazole synthesis dates back to the late 19th century. In 1887, A.W. Hofmann was the first to synthesize a 2-substituted benzothiazole, which opened the door to a new class of heterocyclic compounds. mdpi.com The fundamental structure of benzothiazoles, featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, has made them a subject of significant interest due to their unique chemical properties and diverse applications. mdpi.comchemicalbook.com

Early methods for constructing the benzothiazole scaffold laid the groundwork for the synthesis of more complex derivatives. The most prominent and enduring of these classical methods is the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. chemicalbook.commdpi.com This approach allows for the introduction of a wide variety of substituents at the C-2 position, a key feature in the synthesis of the 2-methyl derivative required for the target compound. Over the years, numerous modifications and improvements to this fundamental reaction have been developed, focusing on milder reaction conditions, improved yields, and the use of various catalysts. nih.govnih.gov

Classical Synthetic Routes to the 2-Methylbenzo[d]thiazole Core Precursor

The precursor for the target molecule is 2-methylbenzo[d]thiazole. The most common and direct method for its synthesis is the reaction of 2-aminothiophenol with a reagent that can provide the C-2 carbon and its attached methyl group.

One of the most straightforward methods involves the condensation of 2-aminothiophenol with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride (B1165640). wikipedia.orgthieme-connect.de Heating 2-aminothiophenol with acetic acid, often in the presence of a dehydrating agent or under conditions that remove water, leads to cyclization and the formation of the 2-methylbenzo[d]thiazole ring.

Another widely used classical route is the reaction of 2-aminothiophenol with aliphatic aldehydes, specifically acetaldehyde (B116499) for the synthesis of the 2-methyl derivative. orientjchem.org This condensation reaction typically proceeds through an intermediate 2,3-dihydro-2-alkylbenzo[d]thiazole, which is then oxidized to the aromatic 2-methylbenzo[d]thiazole. orientjchem.org Various oxidizing agents can be employed for this second step.

The table below summarizes some classical approaches for the synthesis of the 2-methylbenzo[d]thiazole precursor.

Reagent for C-2 PositionCo-reagent/CatalystKey Features
Acetic AcidPolyphosphoric acid (PPA)High temperature, dehydration conditions. nih.gov
Acetaldehyde4Å molecular sieves, then oxidation (e.g., PCC on silica (B1680970) gel)Two-step process: formation of dihydrobenzothiazole followed by aromatization. orientjchem.org
Acetyl ChlorideBase (e.g., triethylamine)Forms an intermediate amide which then cyclizes. wikipedia.org
Acetic AnhydrideAcid catalystDirect acylation and subsequent cyclization.

Strategies for Chloroethyl Group Introduction at the C-5 Position

Once the 2-methylbenzo[d]thiazole core is synthesized, the next critical step is the introduction of the 1-chloroethyl group at the C-5 position of the benzene ring. This functionalization is challenging due to the need for regioselectivity.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In principle, a Friedel-Crafts-type reaction could be used to introduce the desired group. This would involve reacting 2-methylbenzo[d]thiazole with a suitable electrophile, such as 1,1-dichloroethane (B41102) or vinyl chloride followed by hydrochlorination, in the presence of a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.comlibretexts.org

However, the regioselectivity of EAS on the benzothiazole ring system is complex. The thiazole portion of the molecule is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. The directing influence of the fused ring and the methyl group at C-2 must be considered. Substitution tends to occur at the C-4, C-5, C-6, and C-7 positions, often resulting in a mixture of isomers, which complicates purification and lowers the yield of the desired C-5 product.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

Palladium-catalyzed cross-coupling reactions offer a versatile and highly regioselective method for forming carbon-carbon bonds. This approach would begin with a pre-functionalized precursor, 5-halo-2-methylbenzo[d]thiazole (e.g., 5-bromo- or 5-iodo-2-methylbenzo[d]thiazole). This halogenated precursor can then participate in various cross-coupling reactions.

A potential route involves a Suzuki or Stille coupling with a vinylboronic acid (or vinylstannane), which would yield 2-methyl-5-vinylbenzo[d]thiazole. Subsequent hydrochlorination (addition of HCl) across the vinyl double bond would then generate the target this compound. Palladium-catalyzed methods are well-established for the C-H functionalization and cross-coupling of benzothiazoles, providing a robust platform for such transformations. rsc.orgchemrxiv.orgchemrxiv.org

StrategyPrecursorKey ReagentsAdvantagesChallenges
Electrophilic Aromatic Substitution2-Methylbenzo[d]thiazole1,1-Dichloroethane, Lewis Acid (e.g., AlCl₃)Potentially directPoor regioselectivity, often yields mixtures of isomers.
Directed Ortho-Metalation4-DMG-2-methylbenzo[d]thiazolen-BuLi, TMEDA; then 1,1-dichloroethaneHigh regioselectivityRequires additional steps to install and possibly remove the directing group. diva-portal.org
Pd-Catalyzed Cross-Coupling5-Bromo-2-methylbenzo[d]thiazoleVinylboronic acid, Pd catalyst; then HClExcellent regioselectivity, high functional group tolerance. researchgate.netRequires synthesis of the halogenated precursor.

Stereochemical Considerations in the Synthesis of this compound

The target molecule, this compound, possesses a stereocenter at the carbon atom of the ethyl group that is bonded to both the benzothiazole ring and the chlorine atom. Consequently, the compound can exist as a pair of enantiomers ((R) and (S) forms).

The synthetic strategies described in section 2.3, if carried out with achiral starting materials and reagents, will invariably produce a racemic mixture of the two enantiomers. For example, the hydrochlorination of a vinyl precursor would lead to a 50:50 mixture of the (R)- and (S)-5-(1-chloroethyl)-2-methylbenzo[d]thiazole.

The preparation of a single enantiomer (an enantiomerically pure or enriched sample) would require an asymmetric synthesis approach. This could be achieved through several methods:

Use of a Chiral Catalyst: A catalytic asymmetric version of the key bond-forming step could be employed. For instance, an asymmetric hydroboration of the vinyl precursor followed by conversion of the resulting alcohol to the chloride could establish the stereocenter.

Resolution of the Racemic Mixture: The racemic mixture could be separated into its constituent enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization, followed by removal of the resolving agent.

Starting from a Chiral Precursor: The synthesis could begin with a starting material that already contains the desired stereocenter.

Without the specific application of one of these asymmetric strategies, any synthesis of this compound will result in the racemate.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of benzothiazole synthesis are highly dependent on the chosen methodology, catalysts, and reaction conditions. Traditional methods often involve condensation reactions that can be compared with more modern, efficient techniques. nih.govresearchgate.net

The most common route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides. mdpi.comresearchgate.netbohrium.com The yields of these reactions can vary significantly based on the catalyst and conditions employed. For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by a range of systems, from simple acids and bases to more complex metal catalysts and ionic liquids, with reported yields often ranging from moderate to excellent (34% to over 95%). mdpi.com

A comparative study between conventional heating and microwave irradiation for the synthesis of 2-substituted benzimidazole (B57391) and benzothiazole derivatives demonstrated that the microwave-assisted method led to a significant increase in yields (from 3% to 113% higher) and a drastic reduction in reaction time (95% to 98% less). nih.gov For example, the synthesis of 2-aryl benzothiazoles using microwave irradiation in green conditions showed a marked improvement in both reaction rate and yield compared to conventional methods. scielo.br

Various catalytic systems have been explored to optimize the synthesis of 2-substituted benzothiazoles. Using a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) catalyst in ethanol (B145695) at room temperature, a series of derivatives were synthesized in excellent yields (85–94%) within a short reaction time (45–60 minutes). mdpi.comijcrt.org Nanoparticle catalysts, such as MoO₃ nanorods and ZnO NPs, have also been employed, offering advantages like solvent-free conditions, catalyst recyclability, and high yields (79–91%). mdpi.com Bimetallic nanocomposites (Fe₃O₄@SiO₂@Cu-MoO₃) have demonstrated exceptional catalytic ability, leading to excellent yields of 83–98%. mdpi.com

The table below provides a comparative overview of different synthetic methods for 2-substituted benzothiazole derivatives, highlighting the diversity in catalysts, conditions, and resulting efficiencies.

Interactive Data Table: Comparative Analysis of Synthetic Methods for 2-Substituted Benzothiazoles

Starting MaterialsCatalyst/ReagentSolventConditionsReaction TimeYield (%)Reference(s)
2-Aminothiophenol, AldehydesH₂O₂/HClEthanolRoom Temp.45-60 min85-94 mdpi.comijcrt.org
2-Aminothiophenol, AldehydesMoO₃ nanorodsSolvent-free80 °C15-30 min82-96 mdpi.com
2-Aminothiophenol, AldehydesZnO NPsSolvent-freeRoom Temp.30 min79-91 mdpi.com
2-Aminothiophenol, AldehydesFe₃O₄@SiO₂@Cu-MoO₃Ethanol80 °C30-60 min83-98 mdpi.com
2-Aminothiophenol, AldehydesPhosphonium acidic ILSolvent-free120 °C25-90 min75-92 mdpi.com
2-Aminothiophenol, AldehydesSnP₂O₇Not specifiedNot specified8-35 min87-95 nih.gov
N-ArylthioureasRuCl₃Not specifiedNot specifiedNot specifiedup to 91 nih.gov
2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂/Cs₂CO₃DMF120 °CNot specifiedup to 97 nih.gov
2-Aminothiophenol, AldehydesPIFANot specifiedMicrowaveNot specifiedGood to Excellent ias.ac.in
2-Aminothiophenol, AldehydesGlycerol (B35011) (as solvent)GlycerolMicrowave2-5 min88-96 researchgate.net

Emerging Synthetic Technologies Applied to this compound Production

The synthesis of benzothiazole derivatives, and by extension, compounds like this compound, is increasingly benefiting from emerging technologies that align with the principles of green chemistry. These technologies aim to improve efficiency, reduce waste, and provide access to novel chemical structures. nih.govbohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. scispace.comijpbs.com In the context of benzothiazole synthesis, microwave-assisted methods have been successfully used for the condensation of 2-aminothiophenols with aldehydes, providing products in excellent yields under solvent-free conditions or in green solvents like glycerol. ias.ac.inresearchgate.net For example, a microwave-assisted, one-pot synthesis of benzothiazole libraries was achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA) as a promoter, resulting in good to excellent yields. ias.ac.in Another study demonstrated that using glycerol as a green solvent under microwave irradiation allows for the rapid synthesis of benzothiazoles in 2-5 minutes with yields between 88-96%. researchgate.net This technique offers a significant improvement over conventional heating methods, which often require several hours. nih.govscielo.br

Flow Chemistry: Continuous-flow synthesis is another powerful technology being applied to the production of heterocyclic compounds, including benzothiazoles. researchgate.net Flow chemistry offers several advantages over traditional batch processing, such as enhanced safety, better process control, improved mass and heat transfer, and easier scalability. thieme-connect.com A notable application is the catalyst- and supporting-electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides in a continuous flow reactor. researchgate.netnih.gov This method provides good to excellent yields and high current efficiencies, and scaling up is achieved by simply extending the operation time rather than increasing the reactor size. nih.govthieme-connect.com Multistep continuous-flow protocols have also been designed for the synthesis of more complex, condensed tricyclic benzothiazoles, demonstrating the technology's versatility. researchgate.netakjournals.com

Novel Catalytic Systems and Green Chemistry Approaches: The development of novel and reusable catalysts is a cornerstone of modern synthetic chemistry. For benzothiazole synthesis, this includes the use of:

Nanocatalysts: As mentioned previously, various metal oxide nanoparticles and nanocomposites have proven to be highly efficient and recyclable catalysts. mdpi.com

Biocatalysts: Commercial laccases have been used to catalyze the condensation of 2-aminothiophenol with aldehydes, offering an environmentally friendly alternative to metal catalysts. nih.gov

Photoredox Catalysis: Visible-light-driven photoredox catalysis enables the formation of 2-substituted benzothiazoles through radical cyclization of thioanilides. organic-chemistry.org This approach uses molecular oxygen as the terminal oxidant and generates water as the only byproduct, representing a very green synthetic route. organic-chemistry.org

Green Solvents: The use of water or glycerol as a reaction medium, often coupled with microwave assistance or catalysts like samarium triflate, reduces the reliance on volatile and toxic organic solvents. researchgate.netorganic-chemistry.org

These emerging technologies provide powerful tools for the efficient, sustainable, and scalable production of benzothiazole derivatives, and their application would be directly relevant to the synthesis of this compound.

Reactivity Profile of the Chloroethyl Moiety

The 1-chloroethyl substituent at the C-5 position is a key site of reactivity. The carbon atom bonded to the chlorine is a chiral center and is benzylic-like in nature, being attached to an aromatic ring. This structural feature significantly influences the course of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2) at the Chiral Center

The chloroethyl group of this compound is susceptible to nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. The first and rate-determining step is the departure of the chloride ion to form a secondary benzylic-like carbocation. This carbocation is stabilized by resonance with the benzothiazole ring system. The second step is the rapid attack of a nucleophile on the planar carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture of products if the starting material is enantiomerically pure. Factors that favor the SN1 pathway include the use of polar protic solvents (e.g., water, ethanol), which can solvate both the departing chloride ion and the carbocation intermediate, and weak nucleophiles.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, simultaneously displacing the chloride ion. This concerted mechanism results in an inversion of stereochemistry at the chiral center. Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway.

It is also important to consider the possibility of neighboring group participation (NGP) by the sulfur atom of the thiazole ring. scribd.comspcmc.ac.inwikipedia.orglibretexts.org The lone pair of electrons on the sulfur atom can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a bridged sulfonium (B1226848) ion intermediate. This anchimeric assistance can significantly accelerate the rate of substitution and typically results in retention of stereochemistry. spcmc.ac.in

MechanismKey FeaturesFavorable ConditionsStereochemical Outcome
SN1 Two-step, carbocation intermediatePolar protic solvents, weak nucleophilesRacemization
SN2 One-step, concertedPolar aprotic solvents, strong nucleophilesInversion
NGP Two-step, bridged sulfonium ion intermediatePresence of internal nucleophile (sulfur)Retention

Elimination Reactions (E1/E2) Leading to Olefinic Products

In the presence of a base, this compound can undergo elimination reactions to form 5-vinyl-2-methylbenzo[d]thiazole. Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 and E2.

The E1 (Elimination Unimolecular) mechanism is a two-step process that competes with the SN1 reaction. It also proceeds through a carbocation intermediate. In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the one bearing the chlorine, while the chloride ion simultaneously departs. For the E2 reaction to occur, the hydrogen and the chlorine must be in an anti-periplanar conformation. Strong, sterically hindered bases, such as potassium tert-butoxide, favor E2 elimination over SN2 substitution.

The regioselectivity of the elimination is not a factor in this specific compound as there is only one type of beta-hydrogen.

MechanismKey FeaturesFavorable Conditions
E1 Two-step, carbocation intermediateWeak bases, polar protic solvents
E2 One-step, concertedStrong, sterically hindered bases

Rearrangement Reactions Involving the Chloroethyl Group

Carbocation intermediates, such as the one formed during an SN1 or E1 reaction of this compound, are susceptible to rearrangement to form a more stable carbocation. A common type of rearrangement is the Wagner-Meerwein rearrangement , which involves a 1,2-hydride or 1,2-alkyl shift. In the context of this molecule, a 1,2-hydride shift from the adjacent methyl group to the carbocation center would not lead to a more stable carbocation. However, if the carbocation were to be involved in an intramolecular Friedel-Crafts type reaction with the benzene ring, skeletal rearrangements could be envisioned under certain acidic conditions.

Reactivity of the Benzo[d]thiazole Heterocyclic Core

The benzo[d]thiazole ring system is an aromatic heterocycle with its own distinct reactivity, influenced by the electron-donating and -withdrawing properties of the fused rings and substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Nucleophilic aromatic substitution (NAS) on the benzene ring of benzothiazoles is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. The unsubstituted benzothiazole ring is not sufficiently electron-deficient to readily undergo NAS.

Reactions at the 2-Methyl Position

The methyl group at the C-2 position of the benzothiazole ring exhibits enhanced acidity compared to a simple alkylbenzene. This is due to the electron-withdrawing nature of the thiazole ring and the ability of the conjugate base (a carbanion) to be stabilized by the adjacent nitrogen and sulfur atoms. Deprotonation of the 2-methyl group with a strong base, such as an organolithium reagent, generates a nucleophilic center that can react with various electrophiles. nih.govrsc.org For instance, it can undergo condensation reactions with aldehydes and ketones. The acidity of this position is further increased in N-alkylated benzothiazolium salts. researchgate.net

Transformations Involving the Thiazole Ring Nitrogen or Sulfur

The nitrogen and sulfur heteroatoms in the thiazole ring of this compound are key centers of reactivity.

N-Alkylation (Quaternization): The lone pair of electrons on the nitrogen atom (N-3) makes it nucleophilic and susceptible to alkylation, leading to the formation of quaternary benzothiazolium salts. This reaction, known as quaternization, is a common transformation for thiazoles and benzothiazoles. For instance, 2-amino-1,3-benzothiazole readily undergoes N-alkylation at the endocyclic nitrogen atom with α-iodoketones. The 2-methyl group in the target molecule is not expected to hinder this reaction. The 5-(1-chloroethyl) substituent, being a weakly deactivating group, is anticipated to have a minor electronic influence on the nucleophilicity of the nitrogen atom.

S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) or a sulfone, although this generally requires strong oxidizing agents. The oxidation of the sulfur atom disrupts the aromaticity of the thiazole ring and significantly alters its chemical properties. For example, the oxidation of 2-(methylthio)-benzothiazole with hydrogen peroxide in the presence of polyoxometalates has been shown to yield the corresponding sulfoxide and sulfone. researchgate.net A proposed mechanism for this type of oxidation is presented in Figure 1.

Figure 1. Suggested mechanism for the oxidation of the sulfur atom in a benzothiazole derivative. This illustrates the oxidation first to a sulfoxide and then to a sulfone, a process that would be applicable to the sulfur atom in the thiazole ring of this compound.

Oxidative Ring-Opening: Under certain oxidative conditions, the thiazole ring of benzothiazole derivatives can undergo ring-opening. For example, treatment of benzothiazoles with magnesium monoperoxyphthalate hexahydrate (MMPP) in the presence of an alcohol can lead to an oxidative ring-opening, yielding acylamidobenzene sulfonate esters. scholaris.ca This reaction is believed to proceed through the coordination of the magnesium to the thiazole nitrogen, which increases the electrophilicity of the C2-carbon, followed by nucleophilic attack and subsequent oxidation of the sulfur. scholaris.ca The presence of a 2-methyl group has been shown to be compatible with this reaction. scholaris.ca

Redox Chemistry of this compound

The redox chemistry of benzothiazoles has been explored, particularly their oxidation. The oxidation can occur at the sulfur atom, the benzene ring, or a substituent.

Computational studies on the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have shown that the reaction can proceed via two main pathways: attack on the benzene ring to form hydroxylated products, or attack on the 2-methyl group to form an aldehyde. nih.govacs.org The rate constant for the reaction of 2-methylbenzothiazole with OH radicals at 298 K is approximately (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org

Electrochemical studies of benzothiazole derivatives are also informative. The formation of a photosensitizing disulfide during the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been investigated through photophysical and electrochemical methods. nih.gov These studies reveal that the disulfide can photosensitize molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which act as oxidants. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, data from related compounds can provide valuable insights.

A kinetic study on the oxidation of several 2-phenyl-benzothiazole derivatives with chloramine-T provided the following activation parameters: researchgate.net

CompoundEa (kJ mol-1)ΔH# (kJ mol-1)ΔS# (J K-1 mol-1)ΔG# (kJ mol-1)
2-(4-nitrophenyl)-benzothiazole73.1359.09-137.0393.77
2-phenyl-benzothiazole49.8741.30-167.2293.88
2-(4-methoxyphenyl)-benzothiazole39.5931.97-197.6093.61

These data indicate that electron-donating groups (like methoxy) lower the activation energy, while electron-withdrawing groups (like nitro) increase it, which is consistent with an electrophilic attack by the oxidizing agent on the benzothiazole system. researchgate.net

Thermodynamic properties for the parent benzothiazole have been determined experimentally. unt.edu Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamic and electronic properties of various substituted benzothiazoles. mdpi.comorgchemres.org These studies show that substituents can significantly affect the HOMO-LUMO energy gap, which in turn influences the kinetic stability and reactivity of the molecule. mdpi.com Generally, electron-withdrawing groups tend to decrease the HOMO-LUMO gap, making the molecule more reactive. mdpi.com

Proposed Reaction Mechanisms for Novel Reactivity Patterns

Given the lack of specific studies on this compound, proposed mechanisms are based on analogous systems.

Mechanism of Oxidative Ring-Opening: A plausible mechanism for the oxidative ring-opening of benzothiazoles with MMPP in the presence of water and an alcohol involves the following steps scholaris.ca:

Lewis acid catalysis by the magnesium ion of MMPP, which coordinates to the thiazole nitrogen, activating the C2-position for nucleophilic attack.

Nucleophilic attack by a water molecule at the C2-carbon, leading to the opening of the thiazole ring to form a thiol and an amide.

Oxidation of the resulting thiol by MMPP to a sulfenic acid, which can then be trapped by the alcohol to form a sulfenate ester, or be further oxidized to a sulfinic acid.

Subsequent oxidation of the sulfur species to the final sulfonate ester product.

Mechanism of Gas-Phase Oxidation of the 2-Methyl Group: The proposed mechanism for the formation of an aldehyde from the reaction of 2-methylbenzothiazole with OH radicals in the atmosphere is a complex, multi-step process acs.org:

Abstraction of a hydrogen atom from the methyl group by the OH radical to form a CH₂BTH radical and a water molecule.

Reaction of the CH₂BTH radical with molecular oxygen.

Subsequent reactions involving another molecule of oxygen and nitric oxide (NO) to eventually yield the aldehyde product (2-formylbenzothiazole) and other byproducts.

These proposed mechanisms provide a framework for understanding the potential reactivity of this compound and highlight the need for further experimental and computational studies on this specific compound.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₀ClNS), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak with an intensity of about one-third of the molecular ion peak (M+). The presence of this isotopic signature provides definitive evidence for the inclusion of a single chlorine atom in the molecule.

The fragmentation pattern in the mass spectrum would also offer valuable structural information. Common fragmentation pathways for related aromatic chlorides include the loss of the chlorine radical or a hydrogen chloride molecule. Alpha-cleavage at the chloroethyl substituent is also a likely fragmentation route. The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragment ions, further corroborating the proposed structure.

Table 1: Predicted HRMS Data for this compound

Ion Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl) Expected Intensity Ratio
[M]⁺ 211.0273 213.0244 ~3:1
[M-Cl]⁺ 176.0585 - -
[M-HCl]⁺ 175.0506 - -

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of the proton and carbon signals of this compound.

Based on data from structurally similar compounds like (1-chloroethyl)benzene (B1265384) and substituted benzothiazoles, the expected chemical shifts can be predicted. chemicalbook.comnih.gov The aromatic protons of the benzothiazole ring are expected to appear in the range of δ 7.0-8.0 ppm in the ¹H NMR spectrum. The methine proton of the 1-chloroethyl group would likely be a quartet deshielded by the adjacent chlorine and aromatic ring, while the methyl protons of this group would be a doublet. The methyl group at the 2-position of the benzothiazole ring would appear as a singlet.

In the ¹³C NMR spectrum, the aromatic carbons would resonate in the region of δ 120-155 ppm. The carbon of the C-Cl bond in the ethyl side chain would be significantly downfield, and the methyl carbons would appear at higher field strengths.

2D NMR experiments are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, a cross-peak between the methine proton and the methyl protons of the 1-chloroethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton to its attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between different functional groups. For example, an HMBC correlation between the methine proton of the chloroethyl group and the carbons of the benzothiazole ring would confirm the position of the substituent. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY could potentially be used to investigate preferred conformations in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-CH₃ ~2.8 ~20
4-H ~8.0 ~122
6-H ~7.5 ~125
7-H ~7.9 ~127
1'-CH ~5.2 (q) ~55
2'-CH₃ ~1.8 (d) ~25
C2 - ~168
C3a - ~153
C5 - ~135
C7a - ~134

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly useful for studying polymorphism (the existence of different crystalline forms) or for analyzing amorphous materials. ssNMR could provide insights into the local environment and packing of the molecules in the solid state, which can differ from the solution-state conformation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands for the aromatic C-H and C=C stretching vibrations of the benzothiazole ring. openstax.org Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloroethyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching and bending vibrations of the methyl and ethyl groups would also be present. blogspot.com

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
Aromatic C=C Stretch 1450-1600
C-N Stretch ~1600
C-H Bend 1350-1480
C-Cl Stretch 600-800

X-ray Crystallography for Absolute Stereochemical Determination and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, obtaining suitable crystals would allow for the unambiguous assignment of the R or S configuration at the chiral center. journalirjpac.comnih.gov

Furthermore, the crystal structure would reveal detailed information about the bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the crystal packing.

Chiroptical Spectroscopy (VCD and ECD) for Stereochemical Assignment and Conformation in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are sensitive to the stereochemistry of chiral molecules. nih.govwikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting VCD spectrum is a sensitive probe of the absolute configuration and the conformation of a chiral molecule in solution. semanticscholar.orguva.nl By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The ECD spectrum, often referred to as a CD spectrum, is also characteristic of a particular enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Despite a comprehensive search for scientific literature and spectroscopic data, information specifically pertaining to the chemical compound This compound is not available in the public domain.

The search results consistently provided data for a related but structurally distinct compound, 5-Chloro-2-methylbenzothiazole . This molecule differs in the substituent at the 5-position of the benzothiazole ring system, featuring a chloro group instead of the requested 1-chloroethyl group.

Consequently, it is not possible to generate an article that focuses solely on the advanced spectroscopic characterization and the application of spectroscopic data for elucidating reaction pathways of "this compound" as per the user's specific instructions. The required detailed research findings and data tables for the specified compound are not present in the available resources.

To fulfill the user's request accurately and without introducing information on an incorrect compound, further research or access to proprietary databases focusing on the synthesis and analysis of novel benzothiazole derivatives would be necessary.

Computational Chemistry and Theoretical Modeling of 5 1 Chloroethyl 2 Methylbenzo D Thiazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole, a typical DFT calculation would be performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p). scirp.org

The process begins by constructing an initial 3D model of the molecule. The DFT algorithm then iteratively adjusts the positions of the atoms, calculating the total energy at each step, until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule. scirp.org The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond LengthC(thiazole)-S1.75 Å
Bond LengthC(thiazole)=N1.31 Å
Bond LengthC(benzo)-C(chloroethyl)1.52 Å
Bond LengthC(ethyl)-Cl1.80 Å
Bond AngleS-C(thiazole)-N115.0°
Bond AngleC(benzo)-C(ethyl)-Cl110.5°
Dihedral AngleC(benzo)-C(benzo)-C(ethyl)-C(ethyl)-125.0°

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is highly efficient, ab initio methods provide a higher level of theoretical accuracy for calculating electronic properties by solving the Schrödinger equation without empirical parameters. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used to obtain precise values for properties such as ionization potential, electron affinity, and dipole moment. researchgate.net

These calculations are computationally more demanding but offer a benchmark for DFT results. nih.gov They provide a detailed picture of the molecule's electronic behavior, such as its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. scirp.orgmdpi.com

Table 2: Hypothetical High-Accuracy Electronic Properties for this compound

PropertyMethodCalculated Value
HOMO EnergyMP2/aug-cc-pVDZ-6.5 eV
LUMO EnergyMP2/aug-cc-pVDZ-1.2 eV
HOMO-LUMO GapMP2/aug-cc-pVDZ5.3 eV
Ionization PotentialCCSD(T)/aug-cc-pVTZ8.1 eV
Dipole MomentMP2/aug-cc-pVDZ2.5 Debye

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. nih.gov

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. uq.edu.au By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be predicted relative to a standard reference like tetramethylsilane (B1202638) (TMS).

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, are calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations predict the frequencies of fundamental vibrational modes, such as bond stretches and bends. mdpi.com For this compound, characteristic frequencies would include the C=N stretching of the thiazole (B1198619) ring, C-H stretching of the aromatic and alkyl groups, and the C-Cl stretching of the ethyl side chain.

Table 3: Predicted Spectroscopic Parameters for this compound

Spectroscopy TypeParameterPredicted Value
¹H NMRCH₃ (methyl)δ 2.8 ppm
CH (chloroethyl)δ 5.2 ppm
Ar-H (benzothiazole)δ 7.5 - 8.1 ppm
¹³C NMRCH₃ (methyl)δ 20 ppm
C-Cl (chloroethyl)δ 60 ppm
C=N (thiazole)δ 165 ppm
IR Vibrational FrequenciesC=N Stretch1610 cm⁻¹
Aromatic C-H Stretch3050 cm⁻¹
C-Cl Stretch750 cm⁻¹

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlumenlearning.com The chloroethyl group in this compound can rotate freely, leading to various conformers with different energies. mdpi.com

Molecular Mechanics (MM) simulations, which use classical force fields, are efficient for exploring the conformational landscape of a molecule. By systematically rotating the dihedral angle of the C(benzo)-C(ethyl) bond, a potential energy profile can be generated, identifying low-energy staggered conformations and high-energy eclipsed conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time. nih.gov An MD simulation would place the molecule in a simulated environment (e.g., a box of solvent molecules) and solve Newton's equations of motion for each atom. This allows for the study of conformational transitions and the relative populations of different conformers at a given temperature, providing insight into the molecule's flexibility and preferred shapes. biointerfaceresearch.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing critical information about its feasibility and mechanism. researchgate.net For this compound, a potential reaction is the nucleophilic substitution of the chlorine atom.

Using methods like DFT, the structures and energies of the reactant, product, and the high-energy transition state (TS) can be calculated. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule as bonds are being broken and formed. Locating the TS is crucial for calculating the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate. This type of analysis is essential for understanding the reactivity of the chloroethyl side chain. acs.org

Table 4: Hypothetical Energy Profile for an SN2 Reaction of this compound with OH⁻

SpeciesRelative Energy (kJ/mol)
Reactants (Molecule + OH⁻)0.0
Transition State+85.0
Products (Alcohol + Cl⁻)-40.0

Molecular Docking and Ligand-Protein Interaction Simulations (Theoretical Frameworks only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com The primary goal is to predict the binding mode and affinity of the complex. This section discusses only the theoretical framework, without reference to any specific biological activity.

The process involves two main components:

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like genetic algorithms or Monte Carlo simulations are used to generate a wide range of possible binding poses. nih.gov

Scoring Function: For each generated pose, a scoring function estimates the binding free energy. nih.gov These functions are mathematical models that approximate the key energetic contributions to binding, such as electrostatic interactions, van der Waals forces, and desolvation penalties. The pose with the best (lowest energy) score is predicted as the most likely binding mode. nih.gov

For a theoretical study involving this compound, the molecule would be treated as a flexible ligand. A hypothetical protein receptor would be defined, and the docking software would systematically place the ligand into the binding site, evaluating thousands of potential poses to identify the one with the most favorable calculated interaction energy. researchgate.net

Investigation of Aromaticity and Electronic Delocalization within the Benzo[d]thiazole System

The aromaticity and electronic delocalization of the benzo[d]thiazole scaffold are fundamental to understanding the chemical reactivity, stability, and potential applications of its derivatives, including this compound. Computational chemistry and theoretical modeling provide powerful tools to quantify these electronic properties. This section delves into the theoretical investigation of the aromatic character and the distribution of electron density within the core benzo[d]thiazole system of the target molecule.

Aromaticity is a complex concept that can be quantified using several theoretical descriptors. Among the most widely used are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 represents a non-aromatic system. For the benzo[d]thiazole system, HOMA calculations reveal a higher value for the benzene (B151609) ring moiety compared to the thiazole ring, confirming the greater π-electron delocalization in the carbocyclic part of the molecule. researchgate.net The presence of substituents, such as the 5-(1-chloroethyl) and 2-methyl groups in the target compound, is expected to modulate these values. Electron-donating groups can sometimes decrease the aromaticity of the heterocyclic ring. researchgate.net

NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a ring's center. A more negative NICS value indicates a higher degree of aromaticity. In line with HOMA calculations, NICS values for the benzene ring in benzothiazole (B30560) derivatives are typically more negative than those for the thiazole ring, again pointing to its greater aromatic character. researchgate.net

The following table presents representative HOMA and NICS values for the benzene and thiazole rings in a generic benzothiazole system, as derived from computational studies on related structures. These values provide a baseline for understanding the aromaticity of this compound.

Ring SystemHOMA IndexNICS(0) (ppm)Aromatic Character
Benzene Ring~0.95~ -9.6Highly Aromatic
Thiazole Ring~0.69~ -7.7Moderately Aromatic

Electronic delocalization in this compound can be further elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals provides insight into the regions of the molecule involved in electronic transitions and chemical reactions. nih.gov In many benzothiazole derivatives, the HOMO is often delocalized across the entire molecule, while the LUMO may be more localized on specific regions, influencing the intramolecular charge transfer (ICT) characteristics. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.comnbu.edu.sa

Synthetic Applications and Functional Material Integration

5-(1-Chloroethyl)-2-methylbenzo[d]thiazole as a Versatile Synthetic Intermediate

Without specific studies on this compound, its role as a synthetic intermediate can only be hypothesized based on the general reactivity of benzothiazoles and alkyl chlorides. The chloroethyl group would be expected to be a reactive site for nucleophilic substitution, and the benzothiazole (B30560) core could undergo various modifications. However, no specific examples or research data were found to substantiate these potential applications.

Precursor for Advanced Heterocyclic Scaffolds

There is no available literature detailing the use of this compound as a precursor for creating more complex heterocyclic systems. While benzothiazoles, in general, are used to build larger molecules, the specific pathways involving this compound have not been documented. rdd.edu.iqresearchgate.netuobaghdad.edu.iq

Building Block in Multistep Organic Synthesis

No multistep synthetic routes employing this compound as a key building block have been reported in the available scientific literature. researchgate.netnih.gov

Derivatization Strategies for Expanding Chemical Space

Information regarding specific strategies to derivatize this compound is not available.

Integration into Macrocyclic or Supramolecular Assemblies

There is no evidence from the search results to suggest that this compound has been integrated into macrocyclic or supramolecular structures.

Exploration in Catalysis and Ligand Design (excluding enzymatic catalysis for clinical purposes)

The potential of this compound or its derivatives in the fields of non-enzymatic catalysis and ligand design has not been explored in the documented research.

Potential in Materials Science (e.g., polymer modification, optical materials, sensors)

While benzothiazole derivatives are known for their applications in materials science, including polymers and optical materials, no studies have been found that specifically investigate the incorporation or use of this compound for these purposes. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net

Agrochemical and Agricultural Research Applications

extensive literature reviews and database searches did not yield any specific research findings or data related to the agrochemical and agricultural applications of this compound. No studies detailing its potential use as a fungicide, herbicide, insecticide, or plant growth regulator are publicly available. Consequently, there is no information to report on its mechanism of action, efficacy, or impact on agricultural systems.

Conclusion and Future Research Directions

Summary of Current Understanding on 5-(1-Chloroethyl)-2-methylbenzo[d]thiazole

Direct scientific literature on this compound is exceptionally scarce. Consequently, the current understanding of this compound is primarily inferential, based on the well-established chemistry of the 2-methylbenzothiazole (B86508) core and the predictable reactivity of the 1-chloroethyl substituent. The 2-methylbenzothiazole moiety is known for its thermal stability and susceptibility to electrophilic substitution on the benzene (B151609) ring. The electronic properties of the benzothiazole (B30560) system suggest that the 5-position is a potential site for functionalization. The presence of a methyl group at the 2-position generally enhances the electron-donating nature of the thiazole (B1198619) ring. The 1-chloroethyl group at the 5-position is anticipated to be a reactive handle for nucleophilic substitution reactions.

Unresolved Questions and Knowledge Gaps

The lack of dedicated research on this compound presents a significant number of unresolved questions and knowledge gaps. A fundamental gap is the absence of established and optimized synthetic routes to this specific molecule. Furthermore, its detailed physicochemical properties, such as its melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry), have not been documented.

The reactivity of the 1-chloroethyl group in this specific molecular context is another area of uncertainty. The influence of the 2-methylbenzothiazole core on the rate and mechanism of nucleophilic substitution at the chloroethyl side chain is unknown. Moreover, the potential for this compound to serve as a precursor for more complex derivatives or as a pharmacologically active agent has not been investigated. The following table summarizes the key knowledge gaps:

CategoryUnresolved Questions and Knowledge Gaps
Synthesis - Lack of established and optimized synthetic protocols. - Unknown reaction yields and purity of potential synthetic routes.
Physicochemical Properties - Absence of data on melting point, boiling point, and solubility. - Undetermined spectroscopic data (1H NMR, 13C NMR, IR, MS).
Reactivity - Unexplored reactivity of the 1-chloroethyl group. - Unknown influence of the benzothiazole core on side-chain reactions.
Applications - No reported biological or material science applications. - Potential as a synthetic intermediate is yet to be explored.

Proposed Avenues for Advanced Synthetic Methodologies

Future research should prioritize the development of efficient and scalable synthetic methods for this compound. Drawing inspiration from the synthesis of other benzothiazole derivatives, several strategies can be proposed. A plausible approach involves the cyclization of a suitably substituted 2-aminothiophenol (B119425) with acetic anhydride (B1165640) or a related acetylating agent to form the 2-methylbenzothiazole core. sciforum.netgoogle.com The key challenge lies in the introduction of the 1-chloroethyl group at the 5-position.

One potential route could involve the Friedel-Crafts acylation of 2-methylbenzothiazole with acetyl chloride to produce 5-acetyl-2-methylbenzothiazole, followed by reduction to the corresponding alcohol and subsequent chlorination.

Another avenue could explore the direct chloromethylation of 2-methylbenzothiazole, followed by a Grignard reaction with methylmagnesium bromide and subsequent chlorination of the resulting secondary alcohol. The development of one-pot or flow chemistry processes could offer more sustainable and efficient alternatives to traditional batch methods. nih.gov

Opportunities for Deeper Mechanistic Insights

A thorough investigation into the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Mechanistic studies on the cyclization reaction to form the benzothiazole ring, particularly under different catalytic conditions (e.g., acid or base catalysis), could provide valuable insights. nih.govorganic-chemistry.orgacs.orgresearchgate.net

Furthermore, detailed kinetic and computational studies on the nucleophilic substitution reactions of the 1-chloroethyl group would be highly informative. These studies could elucidate the role of the benzothiazole nucleus in stabilizing any potential carbocationic intermediates and could help in predicting the regioselectivity and stereoselectivity of these reactions.

Future Directions in Computational and Theoretical Studies

In the absence of experimental data, computational and theoretical studies can provide initial predictions of the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric structure, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic signatures. researchgate.netmdpi.comnih.gov

Molecular dynamics simulations could be used to study its interactions with solvents and potential biological targets. Theoretical calculations can also be applied to model the transition states of its potential synthetic and derivatization reactions, thereby guiding experimental efforts.

Expanding the Scope of Non-Clinical Applications for this compound Derivatives

Given the diverse non-clinical applications of benzothiazole derivatives, it is plausible that derivatives of this compound could find utility in various fields. The reactive chloroethyl group can serve as an anchor point for the synthesis of a wide array of new molecules.

For instance, its derivatives could be explored as:

Fluorescent Probes and Dyes: By introducing fluorophoric moieties through substitution of the chlorine atom.

Corrosion Inhibitors: Benzothiazole derivatives are known for their ability to inhibit the corrosion of metals.

Ligands for Metal Complexes: The nitrogen and sulfur atoms of the benzothiazole ring can coordinate with metal ions, leading to the formation of complexes with interesting catalytic or material properties.

Building Blocks for Organic Semiconductors: The extended π-system of the benzothiazole core makes it a candidate for use in organic electronic materials.

The following table outlines potential non-clinical applications for derivatives of the target compound:

Application AreaPotential Role of Derivatives
Materials Science - Synthesis of novel polymers with tailored properties. - Development of organic light-emitting diodes (OLEDs).
Analytical Chemistry - Creation of chemosensors for the detection of specific ions or molecules.
Industrial Chemistry - Formulation of new corrosion inhibitors for various metals. - Use as vulcanization accelerators in the rubber industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.